Cas no 1261669-67-3 (2-Bromo-3-(bromomethyl)benzenesulfonamide)

2-Bromo-3-(bromomethyl)benzenesulfonamide is a brominated benzenesulfonamide derivative with significant utility in organic synthesis and pharmaceutical research. Its dual bromine substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and functional group transformations. The benzenesulfonamide moiety contributes to its stability and potential biological activity, particularly in the development of enzyme inhibitors or receptor modulators. This compound's well-defined structure and high purity ensure consistent performance in complex synthetic pathways. Its compatibility with various reaction conditions makes it valuable for constructing structurally diverse molecules in medicinal chemistry and material science applications.
2-Bromo-3-(bromomethyl)benzenesulfonamide structure
1261669-67-3 structure
Product name:2-Bromo-3-(bromomethyl)benzenesulfonamide
CAS No:1261669-67-3
MF:C7H7Br2NO2S
MW:329.008979082108
CID:4982449

2-Bromo-3-(bromomethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(bromomethyl)benzenesulfonamide
    • Inchi: 1S/C7H7Br2NO2S/c8-4-5-2-1-3-6(7(5)9)13(10,11)12/h1-3H,4H2,(H2,10,11,12)
    • InChI Key: AQVITWVXINAQQB-UHFFFAOYSA-N
    • SMILES: BrC1C(CBr)=CC=CC=1S(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Topological Polar Surface Area: 68.5
  • XLogP3: 1.7

2-Bromo-3-(bromomethyl)benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013009670-1g
2-Bromo-3-(bromomethyl)benzenesulfonamide
1261669-67-3 97%
1g
$1475.10 2023-09-03
Alichem
A013009670-500mg
2-Bromo-3-(bromomethyl)benzenesulfonamide
1261669-67-3 97%
500mg
$782.40 2023-09-03
Alichem
A013009670-250mg
2-Bromo-3-(bromomethyl)benzenesulfonamide
1261669-67-3 97%
250mg
$494.40 2023-09-03

Additional information on 2-Bromo-3-(bromomethyl)benzenesulfonamide

2-Bromo-3-(bromomethyl)benzenesulfonamide: A Comprehensive Overview

2-Bromo-3-(bromomethyl)benzenesulfonamide, also known by its CAS number 1261669-67-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a brominated benzene ring. The presence of two bromine atoms in the molecule—one directly attached to the benzene ring and the other as part of a methyl group—contributes to its distinct chemical properties and potential applications.

The molecular formula of 2-Bromo-3-(bromomethyl)benzenesulfonamide is C7H5Br2NO2S. Its structure consists of a benzene ring with substituents at positions 2 and 3. At position 2, there is a bromine atom, while position 3 bears a bromomethyl group (CH2Br). The sulfonamide group (-SO2NH-) is attached to the benzene ring, providing the compound with its name. This arrangement of functional groups makes the molecule highly versatile in terms of reactivity and potential uses.

Recent studies have highlighted the importance of benzenesulfonamides in drug design due to their ability to act as bioisosteres for other functional groups. The sulfonamide group, in particular, has been shown to enhance the pharmacokinetic properties of molecules, such as improving bioavailability and reducing toxicity. The bromine atoms in 2-Bromo-3-(bromomethyl)benzenesulfonamide further enhance its potential as a lead compound in medicinal chemistry, as halogens are known to influence both the physical and chemical properties of organic compounds.

The synthesis of 2-Bromo-3-(bromomethyl)benzenesulfonamide typically involves multi-step reactions, often starting from bromobenzene derivatives. One common approach is the nucleophilic substitution reaction, where a bromide ion acts as a leaving group. The introduction of the sulfonamide group is usually achieved through coupling reactions with appropriate sulfonyl chlorides or other activating agents. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound, ensuring its suitability for downstream applications.

In terms of applications, benzenesulfonamides like this compound are widely used in the pharmaceutical industry as intermediates for drug synthesis. For instance, they can serve as templates for constructing complex molecular frameworks or as building blocks for designing bioactive molecules. Additionally, their unique electronic properties make them valuable in materials science, particularly in the development of advanced materials such as polymers and sensors.

The reactivity of 2-Bromo-3-(bromomethyl)benzenesulfonamide is influenced by its functional groups. The sulfonamide group is known for its strong electron-withdrawing effect, which can activate certain positions on the benzene ring for further substitution or coupling reactions. The bromine atoms introduce additional reactivity due to their electronegativity and ability to participate in various nucleophilic and electrophilic substitutions.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of compounds like benzenesulfonamides with greater accuracy. Molecular modeling studies have provided insights into the electronic distribution and steric effects within these molecules, aiding in the design of more efficient synthetic routes and improved drug candidates.

In conclusion, CAS No 1261669-67-3, or 2-Bromo-3-(bromomethyl)benzenesulfonamide, stands out as a significant compound in modern chemistry due to its unique structure and versatile applications. Its role in drug discovery, materials science, and organic synthesis underscores its importance in advancing scientific research across multiple disciplines.

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